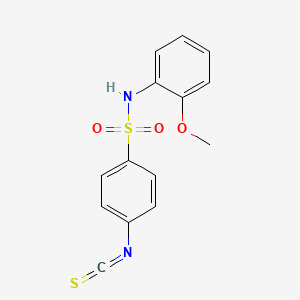
4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H12N2O3S2 and a molecular weight of 320.39 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes an isothiocyanate group and a sulfonamide group .
Scientific Research Applications
4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Proteomics Research: Used as a reagent for labeling and identifying proteins.
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Bioconjugation: Utilized in the synthesis of bioconjugates for targeted drug delivery and diagnostic applications.
Material Science: Employed in the development of novel materials with specific chemical and physical properties.
Biochemical Analysis
Biochemical Properties
This suggests that 4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide may interact with amines in biochemical reactions .
Cellular Effects
Isothiocyanates are known to have chemoprotective effects against cancer . This suggests that this compound may also have similar effects.
Molecular Mechanism
Isothiocyanates are known to be chemoselective and can regenerate free amines after a convenient deprotection step . This suggests that this compound may also have similar properties.
Temporal Effects in Laboratory Settings
Isothiocyanates are known to be stable under acidic, alkaline, and aqueous conditions . This suggests that this compound may also have similar stability properties.
Dosage Effects in Animal Models
Isothiocyanates are known to have chemoprotective effects against cancer in animal models . This suggests that this compound may also have similar effects.
Metabolic Pathways
Isothiocyanates are known to interact with glucosinolates . This suggests that this compound may also interact with glucosinolates.
Transport and Distribution
Isothiocyanates are known to be chemoselective and can regenerate free amines after a convenient deprotection step . This suggests that this compound may also have similar properties.
Subcellular Localization
Isothiocyanates are known to interact with glucosinolates . This suggests that this compound may also interact with glucosinolates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-amino-N-(2-methoxyphenyl)benzenesulfonamide with thiophosgene or other isothiocyanate precursors under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide or dichloromethane . The reaction conditions include maintaining a temperature range of 0-25°C and using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form sulfoxides or sulfones.
Hydrolysis: The isothiocyanate group can hydrolyze in the presence of water to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, secondary amines, and alcohols are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Thiocarbamate Derivatives: Formed from the reaction with alcohols.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Mechanism of Action
The mechanism of action of 4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with nucleophilic sites on proteins and other biomolecules . The isothiocyanate group reacts with amino groups, forming stable thiourea linkages . This modification can alter the function of the target protein, leading to changes in cellular processes and pathways . The compound’s ability to inhibit specific enzymes and pathways makes it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl isothiocyanate: Similar structure but lacks the sulfonamide group.
2-Methoxy-4-nitrophenyl isothiocyanate: Contains a nitro group instead of a sulfonamide group.
4-Methoxyphenethyl isocyanate: Contains an isocyanate group instead of an isothiocyanate group.
Uniqueness
4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide is unique due to the presence of both an isothiocyanate group and a sulfonamide group in its structure . This combination allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in various scientific applications .
Properties
IUPAC Name |
4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-19-14-5-3-2-4-13(14)16-21(17,18)12-8-6-11(7-9-12)15-10-20/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVSRNDEYIWVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2692922.png)
![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2692923.png)
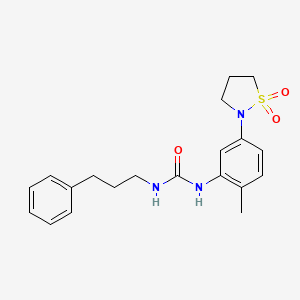
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2692926.png)
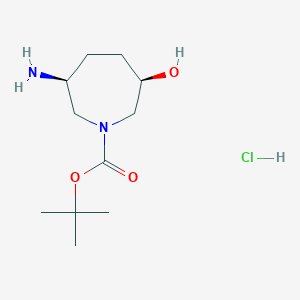

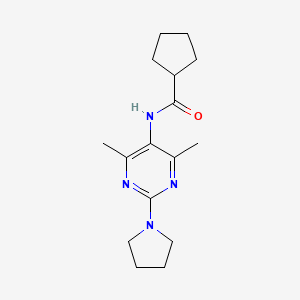
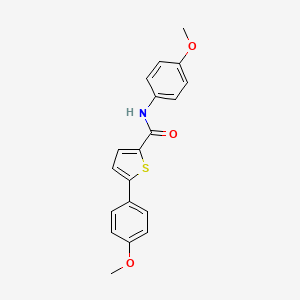

![(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2692935.png)
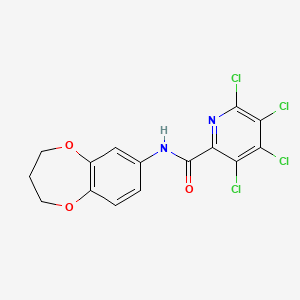
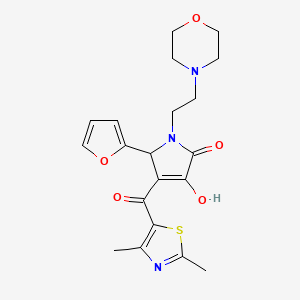
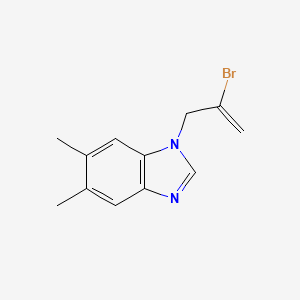
![Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2692945.png)
